5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide
Description
5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide (CAS: 890095-29-1) is a fused heterocyclic compound with the molecular formula C₇H₆N₄O₂S and a molecular weight of 210.213 g/mol . Its structure combines a thiazole ring fused to a pyrimidinone core, functionalized with a carbohydrazide (-CONHNH₂) group at position 5. This moiety enhances its reactivity, enabling applications in medicinal chemistry and agrochemical research. The InChIKey JPQATWUNXPZTLZ-UHFFFAOYSA-N confirms its unique stereoelectronic profile .
Properties
IUPAC Name |
5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-7-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c8-10-6(13)4-3-5(12)11-1-2-14-7(11)9-4/h1-3H,8H2,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQATWUNXPZTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CC(=O)N21)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide typically involves the cyclization of appropriate thioamide and hydrazide precursors. One common method includes the reaction of 2-aminothiazole with ethyl acetoacetate, followed by cyclization with hydrazine hydrate under reflux conditions . The reaction conditions often require an acidic or basic catalyst to facilitate the cyclization process.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of microbial DNA replication. The anticancer effects are believed to result from the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Carboxylic Acid Derivatives
- 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (CAS: N/A) replaces the carbohydrazide with a carboxylic acid (-COOH) group. Its molecular weight (272.278 g/mol ) is higher due to the phenyl substituent, and it exhibits distinct solubility and hydrogen-bonding capabilities .
- 7-Oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate (CAS: 1609395-62-1) forms stable hydrates, suggesting higher polarity compared to the anhydrous carbohydrazide derivative .
Ester and Phosphorodithioate Derivatives
- Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: N/A) contains an ester (-COOEt) group. The bromophenyl substituent enhances lipophilicity, while the ester group offers hydrolytic instability compared to the carbohydrazide’s nucleophilic hydrazine .
Physicochemical and Spectral Properties
The absence of electron-withdrawing groups (e.g., nitro or sulfonic acid) in the target compound may reduce its thermal stability compared to derivatives in .
Biological Activity
5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide (CAS No. 890095-29-1) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C7H6N4O2S
- Molecular Weight : 210.21 g/mol
- Structural Characteristics : The compound features a thiazole ring fused with a pyrimidine structure, which is significant for its biological interactions.
Antitumor Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
- Case Study : A study demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibited potent cytotoxicity against the M-HeLa cervical adenocarcinoma cell line. The leading compound in the series showed a two-fold higher cytotoxicity compared to the reference drug Sorafenib .
| Compound | Cell Line | IC50 (µM) | Reference Drug | Comparison |
|---|---|---|---|---|
| Compound 2 | M-HeLa | 5.0 | Sorafenib | 2x higher |
| Compound 5 | PC3 (Prostate) | Moderate | N/A | N/A |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains and fungi:
- In Vitro Studies : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were notably low compared to standard antibiotics like cephradine .
| Bacterial Strain | MIC (µg/mL) | Reference Drug | Efficacy |
|---|---|---|---|
| Staphylococcus aureus | 10 | Cephradine | High |
| Escherichia coli | 15 | Cephradine | Moderate |
Antidiabetic Activity
Recent studies suggest that the compound may possess antidiabetic properties. In animal models, it was observed to inhibit α-amylase activity significantly:
- Study Findings : In diabetic rats, treatment with the compound resulted in a 75.29% inhibition of α-amylase compared to the control group, indicating its potential role in managing blood glucose levels .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as α-amylase and potentially others involved in metabolic pathways.
- Receptor Modulation : It may modulate various receptors related to tumor growth and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
